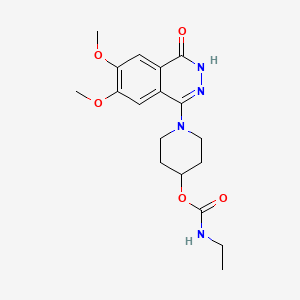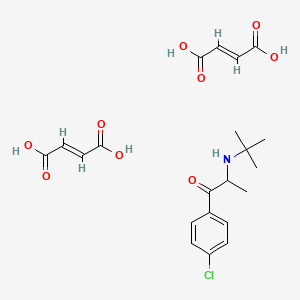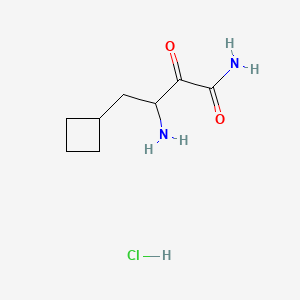
4'-Methoxy PhIP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy PhIP, also known as 4’-Methoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a heterocyclic aromatic amine. It is a derivative of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is one of the most abundant heterocyclic amines found in cooked meats. These compounds are formed during the cooking process, particularly at high temperatures, and have been studied for their potential carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy PhIP typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity 4’-Methoxy PhIP.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy PhIP may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxy derivatives, which are intermediates in the metabolic activation of the compound.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-hydroxy derivatives, amino derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4’-Methoxy PhIP has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines in food samples.
Biology: The compound is studied for its role in the formation of DNA adducts, which are critical in understanding its carcinogenic potential.
Medicine: Research on 4’-Methoxy PhIP contributes to the understanding of cancer mechanisms and the development of potential therapeutic interventions.
Wirkmechanismus
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets include DNA and various enzymes involved in the metabolic activation process, such as cytochrome P450 enzymes .
Vergleich Mit ähnlichen Verbindungen
4’-Methoxy PhIP is similar to other heterocyclic aromatic amines such as:
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The parent compound, which lacks the methoxy group.
MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline): Another heterocyclic amine found in cooked meats.
IQ (2-amino-3-methylimidazo[4,5-f]quinoline): A structurally related compound with similar carcinogenic properties.
The uniqueness of 4’-Methoxy PhIP lies in the presence of the methoxy group, which influences its chemical reactivity and biological activity. This structural difference can affect its metabolic activation and the formation of DNA adducts, making it a compound of particular interest in carcinogenic studies .
Eigenschaften
CAS-Nummer |
1797911-00-2 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.293 |
IUPAC-Name |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChI-Schlüssel |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Synonyme |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol Methyl Ether; 2-Amino-4’-methoxy-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)









![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)
